Gamma-Butyrobetaine-d9 Isotopic Purity: ≥99 atom% D Versus Alternative Deuterated Standards
Gamma-butyrobetaine-d9 achieves isotopic purity of ≥99 atom% deuterium, as verified by Certificate of Analysis from commercial suppliers . The deuterium labeling is specifically positioned on the trimethylammonium (TMA) group, yielding a precursor ion of m/z 155 [M+H]+ versus m/z 146 for unlabeled gamma-butyrobetaine . This 9-Da mass shift exceeds the minimum recommended 3 Da separation for LC-MS/MS internal standards, effectively eliminating isotopic cross-talk with the native analyte . Alternative labeling strategies (e.g., d3-labeled compounds) provide only a 3 Da shift, increasing the risk of M+2 or M+3 natural abundance interference in complex biological matrices.
| Evidence Dimension | Isotopic purity and mass shift magnitude |
|---|---|
| Target Compound Data | ≥99 atom% D isotopic purity; Δm/z = +9 Da relative to unlabeled analyte |
| Comparator Or Baseline | Unlabeled gamma-butyrobetaine (0 atom% D; m/z 146); d3-labeled analogs (Δm/z = +3 Da) |
| Quantified Difference | Isotopic purity ≥99% versus 0%; mass shift 9 Da versus 3 Da (3-fold larger separation) |
| Conditions | Certificate of Analysis specification; LC-MS/MS precursor ion scanning in positive electrospray ionization mode |
Why This Matters
Higher isotopic purity and larger mass shift minimize analytical interference from natural abundance isotopes and baseline noise, directly improving quantitative accuracy in complex biological matrices.
